An In--Depth Technical Guide to the Structure Elucidation of 2-(3-Pyridinyl)-1,3-thiazol-5-amine Hydrochloride
An In--Depth Technical Guide to the Structure Elucidation of 2-(3-Pyridinyl)-1,3-thiazol-5-amine Hydrochloride
Foreword: The Imperative of Structural Integrity in Drug Discovery
In the landscape of modern pharmaceutical development, the molecule 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride represents a scaffold of significant interest. The fusion of pyridine and 2-aminothiazole moieties creates a heterocyclic system with rich potential for biological interactions, making it a valuable building block in the synthesis of novel therapeutic agents, particularly in oncology and infectious disease research. The journey from a promising lead compound to a viable drug candidate is, however, entirely predicated on an absolute and unambiguous understanding of its molecular structure. Any ambiguity can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and catastrophic failures in later development stages.
This guide provides a comprehensive, field-proven framework for the complete structure elucidation of 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals who require not just a series of protocols, but a deep, causal understanding of the analytical choices made. We will proceed through an integrated workflow where each technique provides a unique piece of the puzzle, culminating in a self-validating, undeniable structural confirmation.
Chapter 1: The Integrated Analytical Workflow: A Synergistic Approach
The logical flow of analysis is designed to maximize information while efficiently utilizing resources. Mass spectrometry provides the initial molecular weight and elemental composition. Infrared spectroscopy offers a rapid check for key functional groups. Nuclear Magnetic Resonance spectroscopy then serves as the primary tool for mapping the intricate carbon-hydrogen framework and atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation of the three-dimensional structure.
Caption: Integrated workflow for structure elucidation.
Chapter 2: Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: The first and most fundamental question for an unknown compound is "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike nominal mass instruments, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. For a molecule like 2-(3-Pyridinyl)-1,3-thiazol-5-amine, we choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, which is crucial for formula determination.
Experimental Protocol: LC-HRMS
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Sample Preparation: Dissolve 1 mg of 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
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Chromatography (Optional but Recommended): Inject the sample into an LC system (e.g., UPLC) to ensure purity and separate it from any potential impurities before it enters the mass spectrometer.
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Ionization: Utilize an ESI source in positive ion mode. The acidic nature of the hydrochloride salt and the basic nitrogen atoms in the pyridine and amine groups make it highly amenable to protonation, forming an abundant [M+H]⁺ ion.
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Mass Analysis: Acquire data on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, over a mass range of m/z 50-500.
Data Interpretation and Validation The primary goal is to identify the protonated molecular ion, [M+H]⁺. The structure of the free base is C₈H₇N₃S.
| Parameter | Theoretical Value | Expected HRMS Result | Causality |
| Molecular Formula | C₈H₇N₃S | C₈H₇N₃S | The unique combination of C, H, N, and S atoms. |
| Monoisotopic Mass | 177.03607 Da | 177.0361 ± 5 ppm | The exact mass of the most abundant isotopes. |
| [M+H]⁺ Ion | 178.04335 m/z | 178.0433 ± 5 ppm | Protonation of the most basic site (likely the pyridine nitrogen). |
| Nitrogen Rule | Odd number of N atoms (3) | Odd nominal molecular mass (177) | A fundamental rule in mass spectrometry stating that an odd nominal molecular weight corresponds to an odd number of nitrogen atoms. |
The observation of an ion at m/z 178.0433 (within 5 ppm mass accuracy) provides extremely high confidence in the elemental formula C₈H₈N₃S⁺. Tandem MS (MS/MS) can further support the structure by inducing fragmentation. The thiazole ring is known to fragment in a specific manner, which can aid in confirming the core structure.
Chapter 3: Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that acts as a crucial cross-validation step. It excels at confirming the presence of specific functional groups by detecting their characteristic vibrational frequencies. For our molecule, we expect to see clear evidence of the amine (N-H), the aromatic rings (C=C, C=N), and the thiazole moiety (C-S). The presence of these bands provides corroborating evidence for the structure suggested by HRMS.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride powder directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.
Data Interpretation and Validation The IR spectrum should display several key absorption bands that are characteristic of the molecule's structure.
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Rationale & Confirmation |
| Primary Amine | N-H Stretch | 3450 - 3250 (two bands) | The two bands are characteristic of the symmetric and asymmetric stretching of a primary (-NH₂) group. |
| Aromatic Rings | C=C and C=N Stretch | 1650 - 1450 | These absorptions confirm the presence of both the pyridine and thiazole aromatic systems. |
| Amine | N-H Bend (Scissoring) | 1650 - 1580 | This band often overlaps with the aromatic stretches but confirms the -NH₂ group. |
| Thiazole Ring | C-S Stretch | 850 - 600 | A weaker but important band indicating the presence of the carbon-sulfur bond within the thiazole ring. |
The collective presence of these bands provides strong, direct evidence for the key functional components of the molecule, aligning perfectly with the elemental formula from HRMS.
Chapter 4: The Blueprint: Multinuclear & Multidimensional NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for the complete structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the molecular "blueprint" piece by piece, leaving no room for ambiguity.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice for this molecule as it readily dissolves the hydrochloride salt and its residual water peak does not obscure key signals. The amine protons are also typically sharp and observable in DMSO.
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1D NMR Acquisition:
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¹H NMR: Acquire a standard proton spectrum to identify all unique proton environments and their integrations.
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¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
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2D NMR Acquisition:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is the key experiment for connecting molecular fragments.
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Data Interpretation and Validation
1. Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Pyridine-H2 | ~8.9 | ~148 | Adjacent to N, highly deshielded. |
| Pyridine-H4 | ~8.2 | ~135 | Para to N, deshielded. |
| Pyridine-H5 | ~7.5 | ~124 | Meta to N. |
| Pyridine-H6 | ~8.6 | ~150 | Adjacent to N, highly deshielded. |
| Thiazole-H4 | ~7.8 | ~120 | Proton on the thiazole ring. |
| Amine-NH₂ | ~5.0-7.0 (broad) | - | Exchangeable protons, chemical shift is concentration and temperature dependent. |
| Pyridine-C3 | - | ~130 | Quaternary carbon attached to thiazole. |
| Thiazole-C2 | - | ~168 | Quaternary carbon of the thiazole ring. |
| Thiazole-C5 | - | ~155 | Quaternary carbon attached to the amine. |
2. Assembling the Structure with 2D NMR
The power of 2D NMR lies in connecting these individual signals into the final structure.
Caption: Key 2D NMR correlations for structural assembly.
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COSY will establish the connectivity within the pyridine ring (H4↔H5↔H6).
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HSQC will pair each proton signal with its attached carbon signal (e.g., Pyridine-H2 with Pyridine-C2).
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HMBC is the crucial final step. A correlation from the pyridine protons (H2 and H4) to the thiazole carbon C2' confirms the connection between the two rings. A correlation from the thiazole proton H4' to both C2' and C5' confirms the structure of the thiazole ring itself.
This comprehensive NMR analysis provides an irrefutable map of the molecule's covalent bonds, confirming the identity of 2-(3-Pyridinyl)-1,3-thiazol-5-amine.
Chapter 5: The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography is considered the "gold standard" for absolute proof. It moves beyond connectivity to provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a crystal structure provides the highest possible level of confidence and is often required for regulatory filings.
Experimental Protocol
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Crystal Growth: This is often the most challenging step. It involves dissolving the compound in a solvent or solvent system and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion. A variety of conditions may need to be screened to obtain diffraction-quality single crystals.
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Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Data Interpretation and Validation The output of a successful X-ray analysis is a 3D model of the molecule. This model will unequivocally confirm:
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The connectivity of the pyridine and thiazole rings.
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The position of the amine group at C5 of the thiazole ring.
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The location of the hydrochloride counter-ion and its interactions (e.g., hydrogen bonding) with the molecule.
Conclusion: A Unified Structural Dossier
The structure elucidation of 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride is achieved through a multi-technique, self-validating approach. HRMS establishes the correct elemental formula. FTIR confirms the presence of the required functional groups. A comprehensive suite of NMR experiments provides an unambiguous map of atomic connectivity. Finally, single-crystal X-ray crystallography can offer absolute confirmation in the solid state. The convergence of data from all these orthogonal techniques provides the highest degree of scientific certainty, creating a complete and trustworthy structural dossier essential for advancing a compound in the drug discovery and development pipeline.
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